molecular formula C15H24O2 B14413274 2-Methyl-4-phenyloctane-2,4-diol CAS No. 84599-53-1

2-Methyl-4-phenyloctane-2,4-diol

Cat. No.: B14413274
CAS No.: 84599-53-1
M. Wt: 236.35 g/mol
InChI Key: MYNZZWTWSHKWIP-UHFFFAOYSA-N
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Description

Contextualization within Diol Chemistry and Branched Phenyl-Substituted Alcohols

2-Methyl-4-phenyloctane-2,4-diol is a member of the 1,3-diol family, a structural motif present in numerous natural products and pharmacologically active compounds. researchgate.netrsc.org The arrangement of the two hydroxyl groups on the first and third carbon atoms of a chain allows for specific intramolecular interactions and dictates the molecule's three-dimensional shape, which in turn influences its physical and chemical properties.

The structure of this compound is further distinguished by the presence of a phenyl group and a branched alkyl chain. Phenyl-substituted alcohols are a crucial class of compounds in organic synthesis, often serving as intermediates in the preparation of more complex molecules. The branching in the octane (B31449) chain, specifically the methyl group at the 2-position, introduces a quaternary carbon center, adding to the molecule's structural complexity and stereochemical possibilities.

The synthesis of such tertiary diols often involves the reaction of a Grignard reagent with a ketone. vaia.comrutgers.edu For instance, the reaction of a suitable Grignard reagent with a hydroxyketone precursor can yield the desired diol structure. ncert.nic.in The general principle involves the nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone. rutgers.edu

Significance of Investigating Novel Stereochemically Defined Diols

The spatial arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance in chemistry and biology. For a molecule like this compound, which contains two stereocenters, multiple stereoisomers can exist. The synthesis of stereochemically pure diols is a significant challenge and a major focus of modern organic chemistry. researchgate.netnih.gov

The development of methods for the stereoselective synthesis of 1,3-diols is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities. rsc.org Methodologies such as substrate-induced diastereoselective reduction of β-hydroxyketones and enzymatic resolutions are employed to achieve high stereoselectivity. researchgate.net The ability to selectively synthesize one stereoisomer over others is a hallmark of sophisticated synthetic chemistry and is essential for the development of new therapeutic agents and advanced materials.

Overview of Current Academic Research Pertaining to this compound

Direct academic research focused exclusively on this compound is limited. Its existence is documented in chemical databases, providing fundamental information about its structure and properties. nih.govepa.gov

However, the broader field of research on the synthesis and properties of 1,3-diols is extensive. Numerous studies focus on the stereoselective synthesis of 1,3-diols with various substitution patterns. researchgate.netnih.govorganic-chemistry.org For example, research into the diastereoselective synthesis of protected syn-1,3-diols has been applied to the creation of fragments of complex natural products. capes.gov.br Furthermore, biocatalytic methods are being increasingly explored for the environmentally friendly and highly selective synthesis of chiral 1,3-diols. rsc.org

While specific research on this compound is not prominent in the current literature, the established principles of diol synthesis and the ongoing interest in stereochemically complex molecules suggest that it and its analogs hold potential as targets for future synthetic and methodological studies. The development of novel strategies for the construction of quaternary stereocenters and the stereocontrolled synthesis of poly-substituted acyclic molecules remains an active area of investigation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84599-53-1

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-methyl-4-phenyloctane-2,4-diol

InChI

InChI=1S/C15H24O2/c1-4-5-11-15(17,12-14(2,3)16)13-9-7-6-8-10-13/h6-10,16-17H,4-5,11-12H2,1-3H3

InChI Key

MYNZZWTWSHKWIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)(C)O)(C1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 4 Phenyloctane 2,4 Diol and Its Stereoisomers

Traditional Approaches to the 2-Methyl-4-phenyloctane-2,4-diol Scaffold

Traditional methods for the formation of diols often rely on robust and well-understood reactions, primarily involving carbonyl chemistry.

Carbonyl Additions and Related Alkylations

The core structure of this compound can be retrosynthetically disconnected to reveal key carbonyl-containing precursors. A primary and highly versatile method for forming the carbon-carbon bonds and introducing the hydroxyl groups is the Grignard reaction. nih.govresearchgate.net This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. nih.gov

For the synthesis of this compound, a plausible two-step Grignard addition strategy can be envisioned. The synthesis could commence with a suitable ketone, such as 1-phenylhexan-1-one. The first Grignard addition would involve the reaction of this ketone with a Grignard reagent derived from a protected 2-hydroxy-2-methylpropane derivative. Subsequent deprotection and a second Grignard reaction with methylmagnesium bromide would yield the target diol. Alternatively, a more direct approach would involve the reaction of a diketone precursor with appropriate Grignar reagents.

The general scheme for a Grignard reaction is as follows:

Formation of the Grignard Reagent: R-X + Mg → R-MgX

Reaction with a Carbonyl Compound: R'-C(=O)-R'' + R-MgX → R'-C(OMgX)(R)-R''

Workup: R'-C(OMgX)(R)-R'' + H₃O⁺ → R'-C(OH)(R)-R'' + Mg(OH)X

A key challenge in such approaches is controlling the reactivity and selectivity, especially when dealing with molecules possessing multiple functional groups.

Diastereoselective Routes to Diol Formation

When considering the synthesis of specific stereoisomers of this compound, diastereoselective methods are crucial. The molecule contains a stereocenter at the C4 position, and controlling the stereochemistry during the synthesis is a significant challenge. Diastereoselective synthesis aims to favor the formation of one diastereomer over others.

One common strategy involves the use of chiral auxiliaries or catalysts to guide the approach of a nucleophile to a prochiral carbonyl group. For instance, in an aldol-type reaction leading to a β-hydroxy ketone precursor, the stereochemistry can be influenced by the choice of reagents and reaction conditions. Subsequent reduction of the ketone can then be performed diastereoselectively to yield the desired diol stereoisomer. While no specific examples for this compound are available, the principles of diastereoselective synthesis of 2,4-disubstituted systems are well-established in organic chemistry. google.com

Catalytic Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Processes for Diol Generation

Transition metal catalysis offers powerful tools for the formation of C-C and C-O bonds. While direct catalytic synthesis of this compound is not reported, related processes for diol generation are well-documented. For example, transition metal-catalyzed dihydroxylation of a suitable alkene precursor could be a viable route. However, this would require the synthesis of the corresponding alkene, 2-methyl-4-phenyloct-3-ene, which itself would need a multi-step synthesis.

More relevant to the structure of the target molecule would be transition metal-catalyzed additions to carbonyl compounds. For instance, chromium-catalyzed reactions between aldehydes and silyl (B83357) enol ethers have been developed for the synthesis of homoallylic 1,2-diols. researchgate.net Adapting such a methodology to the specific substitution pattern of this compound would be a subject of research.

Asymmetric Catalysis in this compound Synthesis

To obtain enantiomerically enriched or pure stereoisomers of this compound, asymmetric catalysis is the most elegant approach. This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Asymmetric reduction of a prochiral diketone precursor is a common strategy for accessing chiral diols. Catalysts based on metals like ruthenium, rhodium, or iridium, in combination with chiral ligands, can effect highly enantioselective hydrogenation of carbonyl groups. Similarly, asymmetric Grignard additions or aldol (B89426) reactions catalyzed by chiral ligands or organocatalysts could provide access to chiral building blocks that can be further elaborated to the target diol.

Chemoenzymatic Synthesis of Optically Active Diols

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations to produce optically active compounds. researchgate.net Enzymes, such as lipases or dehydrogenases, can be used for the kinetic resolution of racemic diols or for the asymmetric reduction of prochiral ketones.

A potential chemoenzymatic route to a specific stereoisomer of this compound could involve the enzymatic resolution of a racemic mixture of the diol, or a precursor. For example, a lipase (B570770) could selectively acylate one enantiomer of the diol, allowing for the separation of the acylated and unreacted enantiomers. Alternatively, a dehydrogenase could be used for the enantioselective reduction of a diketone precursor.

Novel Synthetic Strategies for this compound

While specific novel synthetic routes for this compound are not extensively documented in dedicated literature, its structure lends itself to well-established and highly versatile synthetic transformations that are cornerstones of modern organic synthesis. The primary approach for constructing the tertiary alcohol and diol functionalities present in the target molecule is through the Grignard reaction. numberanalytics.commdpi.comorganicchemistrytutor.com

A plausible and efficient method for the synthesis of this compound involves the reaction of an appropriate ketone with a Grignard reagent. Specifically, the reaction of 4-hydroxy-4-phenyloctan-2-one with methylmagnesium bromide would yield the target diol. Alternatively, and more commonly for creating tertiary alcohols with two identical substituents on the carbinol carbon, an ester can be reacted with two equivalents of a Grignard reagent. mdpi.comchemistrysteps.com For instance, reacting methyl 3-hydroxy-3-phenylheptanoate with an excess of methylmagnesium bromide would also produce this compound.

Multi-Component Reactions Incorporating the Diol Framework

Multi-component reactions (MCRs) offer a powerful strategy for the convergent and efficient synthesis of complex molecules from three or more starting materials in a single operation. organic-chemistry.orgnih.gov Although a specific MCR for the direct synthesis of this compound has not been explicitly reported, one can be conceptualized. Such a reaction could potentially involve the coupling of a phenyl-containing carbonyl compound, an organometallic reagent, and a third component that delivers the remaining carbon framework.

For example, a domino reaction could be envisioned starting with a Petasis-type reaction, which involves the reaction of an amine, a carbonyl compound, and a boronic acid. nih.gov While not a direct route, variations of MCRs that generate key intermediates in situ are of significant interest. A hypothetical approach could involve a Barbier-type reaction, where an organometallic reagent is generated in the presence of the carbonyl substrate.

Another conceptual MCR could involve an initial carbonyl addition followed by a subsequent reaction with a different electrophile, all in one pot. The development of such a process would be a significant step forward, enhancing atom economy and reducing the number of synthetic steps and purification procedures. nih.gov

Exploitation of Precursors and Downstream Reactions for Diol Derivatization

The synthesis of this compound is highly dependent on the selection of appropriate precursors for established reactions like the Grignard synthesis.

Precursors for Synthesis:

The most direct precursor-based synthesis would utilize the Grignard reaction. Below is a table of potential precursors:

Table 1: Potential Precursors for the Grignard Synthesis of this compound
Ketone Precursor Grignard Reagent Ester Precursor Grignard Reagent (Excess)
1-Hydroxy-1-phenylhexan-2-one Methylmagnesium bromide Ethyl 3-phenyl-3-hydroxyhexanoate Methylmagnesium bromide
4-Hydroxy-4-phenyloctan-2-one Methylmagnesium bromide Methyl 4-oxooctanoate Phenylmagnesium bromide
Downstream Reactions for Diol Derivatization:

Once synthesized, the hydroxyl groups of this compound can be derivatized for various purposes, such as enhancing their volatility for gas chromatography (GC) analysis or to act as protecting groups for further synthetic transformations. libretexts.orgsigmaaldrich.comresearchgate.net Common derivatization techniques include silylation and acylation. libretexts.orggcms.cz

Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This reduces the polarity and hydrogen bonding of the diol, making it more volatile and suitable for GC analysis. sigmaaldrich.com Acylation, using reagents like acetic anhydride (B1165640) or benzoyl chloride, converts the hydroxyl groups into esters. This can be used for protection or to introduce chromophores for enhanced detection in liquid chromatography. libretexts.org

Table 2: Common Derivatization Reagents for Tertiary Diols

Derivatization Method Reagent Purpose
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Increase volatility for GC analysis
Silylation Trimethylchlorosilane (TMCS) Catalyst for silylation
Acylation Acetic Anhydride Protection of hydroxyl groups, formation of esters
Acylation Benzoyl Chloride Introduction of a UV-active chromophore

Optimization and Scale-Up Considerations in Diol Synthesis

The successful synthesis of this compound, particularly via the Grignard reaction, requires careful optimization of reaction parameters and presents specific challenges upon scale-up.

Optimization of Synthesis:

Key parameters that influence the yield and purity of the product in a Grignard synthesis include the solvent, temperature, and rate of addition of reagents. numberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard, with THF being preferred for its higher boiling point and better solvating properties for complex Grignard reagents. numberanalytics.com The reaction is highly exothermic, necessitating careful temperature control, often by slow addition of the Grignard reagent at low temperatures (e.g., 0 °C) to minimize side reactions. numberanalytics.commt.com Efficient stirring is also crucial, especially given the heterogeneous nature of the reaction mixture (solid magnesium). mt.com

Table 3: Optimization Parameters for Grignard Synthesis

Parameter Condition Rationale
Solvent Anhydrous Diethyl Ether or THF Solubilizes the Grignard reagent and stabilizes it.
Temperature 0 °C to room temperature Controls the exothermic reaction and minimizes side products.
Reagent Addition Slow, dropwise addition Maintains temperature control and prevents localized high concentrations.
Atmosphere Inert (Nitrogen or Argon) Grignard reagents are sensitive to moisture and oxygen. numberanalytics.com
Initiation Iodine crystal, 1,2-dibromoethane Activates the magnesium surface to initiate reagent formation. mt.com

Scale-Up Considerations:

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges, primarily related to safety and process control. mt.comresearchgate.net

Heat Management: The high exothermicity of the Grignard reaction can lead to thermal runaways in large-scale reactors, which have a lower surface-area-to-volume ratio and are thus less efficient at dissipating heat. mt.com This necessitates robust cooling systems and careful control over the rate of reagent addition.

Mass Transfer: Ensuring efficient mixing in large, heterogeneous reaction mixtures is critical to maintain consistent reaction rates and prevent the formation of localized hot spots. mt.com The efficiency of agitation becomes a key design parameter for the reactor.

Safety: The handling of large quantities of pyrophoric Grignard reagents and flammable ether solvents requires specialized equipment and stringent safety protocols to prevent fires and explosions. numberanalytics.com

Continuous Flow Chemistry: Modern approaches to mitigate the risks associated with scaling up Grignard reactions involve the use of continuous flow reactors. aiche.org These systems offer superior heat and mass transfer, handle smaller volumes of reactive intermediates at any given time, and allow for safer and more controlled production. researchgate.netaiche.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Phenyloctane 2,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For 2-Methyl-4-phenyloctane-2,4-diol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and stereochemistry.

One-Dimensional NMR (¹H, ¹³C) for Comprehensive Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons. The protons of the phenyl group are expected to appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm). The two hydroxyl (-OH) protons would likely present as broad singlets, whose chemical shifts can vary depending on solvent and concentration. The aliphatic protons of the octyl chain will produce signals in the upfield region. The two methyl groups attached to C2 are diastereotopic and are expected to show separate singlets. The methylene (B1212753) protons of the butyl group will appear as multiplets.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. researchgate.net The spectrum would show signals for the six carbons of the phenyl ring, with the ipso-carbon (attached to C4) appearing at a distinct chemical shift. The two carbons bearing the hydroxyl groups (C2 and C4) would be visible in the 65-85 ppm range. The remaining carbons of the methyl and butyl groups would appear in the aliphatic region of the spectrum. rsc.orgrsc.org

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H 7.20 - 7.40 Multiplet
Butyl Chain (-CH₂-) 0.90 - 1.80 Multiplets
Butyl Chain (-CH₃) ~0.90 Triplet
C2-CH₃ ~1.20 Singlet
C3-H₂ ~1.90 - 2.10 Multiplet

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 ~29
C2 ~72
C3 ~45
C4 ~78
C5-C7 14 - 40
C8 ~14
Phenyl C (ipso) ~147

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and understanding the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the sequence of the butyl group protons by showing correlations between adjacent methylene groups and the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net This allows for the definitive assignment of both the ¹H and ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) couplings between protons and carbons. researchgate.net This is vital for piecing together the complete carbon skeleton. For instance, correlations would be expected from the methyl protons at C1 to the quaternary carbon C2, and from the protons on the phenyl ring to the tertiary carbon C4, confirming the placement of these key functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity, which is essential for determining the relative stereochemistry of the chiral centers (C2 and C4). The presence or absence of specific NOE cross-peaks between the phenyl group protons and protons on the alkyl chain would help to define the preferred conformation and the relative orientation of the substituents around the chiral centers.

Application of Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

Since this compound possesses two chiral centers, it can exist as a mixture of enantiomers and diastereomers. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), can be used to determine the enantiomeric excess (ee) of the sample. researchgate.netwikipedia.org

A common strategy for diols involves derivatization with a chiral boric acid, such as a derivative of 1,2-diphenylethylenediamine or camphanylboronic acid. rsc.orgnih.gov These reagents react with the diol to form stable diastereomeric cyclic boronate esters. rsc.orgnih.gov Because these resulting complexes are diastereomers, they have distinct NMR spectra. The protons or carbons near the chiral centers of the newly formed esters will exhibit separate signals with different chemical shifts. By integrating the signals corresponding to each diastereomer, the ratio of the enantiomers in the original sample can be accurately calculated. rsc.orgnih.gov A three-component system involving 2-formylphenylboronic acid and an enantiopure amine is another effective method for the enantiodiscrimination of diols via ¹H NMR. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information regarding the molecular weight and elemental formula of a compound, and its fragmentation pattern offers corroborating evidence for its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. For this compound, the molecular formula is C₁₅H₂₄O₂. nih.gov The calculated monoisotopic mass for this formula is 236.17763 Da. nih.gov An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with an m/z value that matches this calculated mass to within a few parts per million (ppm), thus confirming the elemental composition of the molecule. kobv.de

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic pieces. Analyzing this fragmentation pattern provides a fingerprint that helps to confirm the proposed structure.

For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the oxygen-bearing carbons is a common pathway for alcohols. Cleavage between C2 and C3 would be a highly probable event.

Dehydration: The loss of one or two molecules of water (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for diols, leading to peaks at m/z [M-18] and [M-36].

Loss of Alkyl Groups: Fragmentation can occur along the butyl chain, leading to the loss of butyl (57 Da) or smaller alkyl radicals.

Phenyl Group Fragmentation: The phenyl group can be lost, or fragments containing the phenyl group can be prominent in the spectrum.

Plausible Mass Spectrometry Fragments for this compound

m/z (Predicted) Identity Fragmentation Pathway
218 [M-H₂O]⁺ Loss of water from the molecular ion
200 [M-2H₂O]⁺ Loss of two water molecules
179 [M-C₄H₉]⁺ Cleavage of the butyl group at C4-C5
159 [C₁₁H₁₅O]⁺ Alpha-cleavage and subsequent rearrangements
121 [C₈H₉O]⁺ Cleavage at C3-C4 with charge on the phenyl-containing fragment
77 [C₆H₅]⁺ Phenyl cation

Predicted Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

The vibrational spectra (FT-IR and Raman) of this compound would be dominated by the characteristic vibrations of its alcohol and aromatic functionalities.

Expected FT-IR Spectral Features:

O-H Stretching: A broad and intense absorption band would be anticipated in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) groups. The broadness is a result of intermolecular hydrogen bonding between the diol molecules.

C-H Stretching: Aromatic C-H stretching vibrations would likely appear as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and octane (B31449) groups would be observed as strong bands just below 3000 cm⁻¹.

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bonds would be expected to produce a strong band in the range of 1200-1100 cm⁻¹.

Aromatic C=C Stretching: The presence of the phenyl ring would give rise to characteristic medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

Expected Raman Spectral Features:

The Raman spectrum would complement the FT-IR data. The symmetric vibrations of the phenyl ring would be expected to produce strong and sharp signals. The C-C backbone stretching vibrations would also be visible.

Without experimental data, a specific data table of vibrational frequencies cannot be provided.

Predicted Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

The UV-Vis spectrum of this compound would be primarily influenced by the electronic transitions within the phenyl group, which acts as the principal chromophore.

π → π Transitions:* The phenyl ring would be expected to exhibit characteristic absorptions due to π → π* transitions. A strong absorption band, often referred to as the E2-band, would likely be observed around 200-220 nm. A weaker, fine-structured band, known as the B-band, is typically seen around 250-270 nm. The alkyl substitution on the phenyl ring might cause a slight red shift (bathochromic shift) in these absorptions compared to unsubstituted benzene.

A data table of absorption maxima cannot be generated without experimental spectra.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. This compound possesses a chiral center at the C4 position. A successful crystallographic analysis would provide:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal.

Atomic Coordinates: The exact position of each atom within the unit cell, allowing for the determination of molecular geometry.

Conformation: The specific spatial arrangement of the molecule in the solid state.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

As no published crystal structure for this compound is available, a table of crystallographic data cannot be compiled.

Stereochemical Investigations of 2 Methyl 4 Phenyloctane 2,4 Diol

Enantiomeric and Diastereomeric Forms of the Diol

2-Methyl-4-phenyloctane-2,4-diol possesses two chiral centers: one at the carbon atom bearing the phenyl group and a hydroxyl group (C4), and the other at the carbon atom bearing the two methyl groups and a hydroxyl group (C2), which is a tertiary alcohol. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this diol, with n=2, a total of four stereoisomers are possible.

These four stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is diastereomeric. Therefore, any given stereoisomer of this compound will have one enantiomer and two diastereomers.

A comprehensive study would involve the synthesis and separation of all four stereoisomers to enable detailed characterization of their individual physical and chemical properties.

Absolute Configuration Assignment (R/S Nomenclature)

The absolute configuration of each stereocenter in the enantiomers and diastereomers of this compound would be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This would result in four distinct isomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).

(2R, 4R)-2-Methyl-4-phenyloctane-2,4-diol and (2S, 4S)-2-Methyl-4-phenyloctane-2,4-diol would constitute one pair of enantiomers.

(2R, 4S)-2-Methyl-4-phenyloctane-2,4-diol and (2S, 4R)-2-Methyl-4-phenyloctane-2,4-diol would form the second pair of enantiomers.

The relationship between, for example, the (2R, 4R) isomer and the (2R, 4S) or (2S, 4R) isomers would be diastereomeric. The definitive assignment of the absolute configuration for each synthesized stereoisomer would require advanced analytical techniques such as X-ray crystallography of a single crystal or correlation with a known chiral standard through chemical transformation.

Stereocontrol in the Synthesis of this compound

The development of stereoselective synthetic routes to access individual stereoisomers of this compound would be a significant research endeavor. This would involve strategies that control the formation of the two chiral centers.

Potential Synthetic Approaches:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material that already contains one of the desired stereocenters.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of one or both chiral centers. For instance, asymmetric reduction of a suitable diketone precursor or the asymmetric addition of an organometallic reagent to a chiral ketone could be explored.

Diastereoselective Synthesis: Taking advantage of the stereochemistry of an existing chiral center to influence the creation of the second chiral center.

A successful stereocontrolled synthesis would allow for the targeted production of each of the four stereoisomers, which is essential for evaluating their individual biological activities and other properties.

Conformational Analysis and Rotational Isomerism

The flexibility of the octane (B31449) chain in this compound allows for a multitude of possible conformations due to rotation around the single bonds. The relative orientation of the substituents, particularly the bulky phenyl group and the hydroxyl groups, will significantly influence the conformational preferences of the molecule.

Intramolecular hydrogen bonding between the two hydroxyl groups is a key factor that would be expected to play a major role in stabilizing certain conformations. The presence of the phenyl group can also lead to specific steric interactions and potentially non-covalent interactions, such as CH-π interactions, which would further influence the conformational landscape.

Computational modeling, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., through-space NOE correlations), would be invaluable in elucidating the preferred conformations of the different stereoisomers in solution.

Chiroptical Properties and Circular Dichroism Studies

The chirality of this compound dictates that its enantiomers will rotate the plane of polarized light in equal but opposite directions. The measurement of specific rotation for each pure enantiomer would be a fundamental aspect of their characterization.

Circular dichroism (CD) spectroscopy would provide more detailed information about the stereochemical environment of the chromophores within the molecule, particularly the phenyl group. The CD spectrum of each enantiomer would be a mirror image of the other. Theoretical calculations of the CD spectra could be used in conjunction with experimental data to aid in the assignment of the absolute configuration of the stereoisomers. The shape and sign of the Cotton effects in the CD spectrum are highly sensitive to the conformation of the molecule, making CD spectroscopy a powerful tool for conformational analysis of these chiral diols.

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 4 Phenyloctane 2,4 Diol

Mechanistic Pathways of Diol Formation and Transformation

The synthesis of 1,3-diols like 2-Methyl-4-phenyloctane-2,4-diol can be achieved through several synthetic routes. nih.govorganic-chemistry.orgacs.orgrsc.org A common and versatile method involves the aldol (B89426) reaction or variations thereof. acs.org For the specific target molecule, a plausible pathway would be the Grignard reaction. This would involve the reaction of a suitable ketone precursor, such as 4-hydroxy-4-phenyl-octan-2-one, with a methylmagnesium halide (e.g., CH3MgBr). The nucleophilic methyl group from the Grignard reagent would attack the electrophilic carbonyl carbon, leading to the formation of the tertiary alcohol at the 2-position after an acidic workup.

Another viable synthetic strategy is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by the capture of a nucleophile. organic-chemistry.org Transformations of the diol can occur under acidic conditions, potentially leading to dehydration and the formation of unsaturated compounds or cyclic ethers. The 1,3-disposition of the hydroxyl groups makes the formation of a six-membered cyclic ether (a 1,3-dioxane (B1201747) derivative) a possibility through intramolecular dehydration.

Reactivity of the Phenyl Moiety

The phenyl group in this compound is susceptible to electrophilic aromatic substitution and can participate in cross-coupling reactions.

The hydroxyl group attached to the benzylic carbon and the alkyl chain act as activating groups, directing incoming electrophiles to the ortho and para positions of the phenyl ring. byjus.comwikipedia.orglkouniv.ac.inmasterorganicchemistry.com This is due to the electron-donating nature of these substituents, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. byjus.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the ortho and para positions.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would result in the substitution of a hydrogen atom with a halogen atom at the ortho and para positions.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst. lkouniv.ac.in

Reaction Type Reagents Expected Position of Substitution
NitrationHNO₃, H₂SO₄ortho, para
HalogenationBr₂, FeBr₃ortho, para
Friedel-Crafts AlkylationR-Cl, AlCl₃ortho, para
Friedel-Crafts AcylationRCOCl, AlCl₃ortho, para

The phenyl group can be further functionalized through various transition metal-catalyzed cross-coupling reactions. acs.org While direct C-H activation of the phenyl ring is possible, it is more common to first introduce a leaving group (e.g., a halide) onto the ring via electrophilic aromatic substitution. The resulting aryl halide can then participate in reactions such as:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form an aniline (B41778) derivative.

Furthermore, cross-coupling reactions can also involve the C-O bond of the alcohol. Nickel-catalyzed cross-coupling of tertiary aliphatic alcohols with aryl electrophiles has been reported, providing a route to form aryl ethers. acs.orgarkat-usa.orgthieme-connect.comscirp.org This type of reaction could potentially be applied to this compound to form a new C-O bond at the tertiary alcohol position.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by a combination of non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). These interactions modulate the accessibility and reactivity of the compound's functional groups.

The primary intermolecular force governing the physical properties and reactivity of diols is hydrogen bonding. youtube.com In this compound, the presence of two hydroxyl (-OH) groups allows for the formation of an extensive network of hydrogen bonds between molecules. This leads to a higher boiling point and viscosity compared to analogous monohydric alcohols. The strength of these intermolecular interactions means that more energy is required to separate the molecules, affecting reaction kinetics in solution. youtube.com

Intramolecularly, the spatial arrangement of the two hydroxyl groups in this compound, which is a 1,3-diol, is crucial. It can potentially form an intramolecular hydrogen bond, creating a pseudo-six-membered ring. This internal hydrogen bonding can decrease the molecule's interaction with polar solvents and other reactants. researchgate.netrsc.org The stability of this intramolecular bond is influenced by the steric hindrance imposed by the bulky phenyl and methyl groups.

The presence of a phenyl group introduces London dispersion forces and potential pi-stacking interactions, further complicating the intermolecular landscape. The long octyl chain contributes to van der Waals forces, influencing its solubility in nonpolar media. The steric bulk of the substituents around the hydroxyl groups also plays a critical role in governing reactivity by sterically hindering the approach of reagents.

Interaction TypeDescriptionEffect on Reactivity
Intermolecular Hydrogen BondingHydrogen bonds form between the hydroxyl groups of different molecules.Increases boiling point and viscosity; can reduce reactivity by solvating hydroxyl groups.
Intramolecular Hydrogen BondingA hydrogen bond forms between the two hydroxyl groups within the same molecule, creating a stable six-membered ring structure.May decrease the availability of hydroxyl groups for reaction, potentially lowering reactivity. Can influence conformational preferences.
Steric HindranceThe bulky phenyl, methyl, and octyl groups physically obstruct access to the hydroxyl groups.Slows down reaction rates by making it more difficult for reactants to approach the reactive sites.
Van der Waals ForcesWeak attractive forces arising from the phenyl and octyl groups.Contributes to overall intermolecular attraction and influences solubility.

Investigation of Reaction Intermediates (e.g., Carbocations, Radicals)

The chemical transformations of this compound often proceed through highly reactive, short-lived intermediates. Understanding the nature and stability of these intermediates is key to predicting reaction outcomes.

Carbocations:

In the presence of acid, this compound can undergo reactions that involve carbocation intermediates. mychemblog.comwikipedia.org The mechanism typically begins with the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a carbocation. chemistrysteps.commasterorganicchemistry.com

There are two potential tertiary carbocations that can be formed from this compound:

Carbocation at C2: Formed by the loss of the hydroxyl group at the 2-position. This is a tertiary carbocation.

Carbocation at C4: Formed by the loss of the hydroxyl group at the 4-position. This is a tertiary, benzylic carbocation.

The tertiary benzylic carbocation at the C4 position is significantly more stable due to the resonance delocalization of the positive charge over the adjacent phenyl ring. chemistrysteps.com Consequently, reactions proceeding through a carbocation mechanism will preferentially form this intermediate. Once formed, this carbocation can undergo further reactions, such as elimination to form an alkene or rearrangement. While classic pinacol-type rearrangements are characteristic of 1,2-diols, related 1,2-hydride or 1,2-alkyl shifts can occur in the carbocations derived from this 1,3-diol. mychemblog.comlibretexts.org

IntermediateFormationRelative StabilityPotential Subsequent Reactions
Tertiary Carbocation (C2)Protonation of the C2-OH group and loss of water.Less stable.Elimination, rearrangement.
Tertiary Benzylic Carbocation (C4)Protonation of the C4-OH group and loss of water.More stable due to resonance stabilization from the phenyl group. chemistrysteps.comMajor pathway; leads to elimination or rearrangement products.

Radicals:

Radical intermediates of this compound can be generated under specific conditions, such as in the presence of radical initiators or through single-electron transfer (SET) from certain metals. libretexts.org For instance, the formation of an oxygen-centered radical (alkoxyl radical) can occur at either hydroxyl group. These alkoxyl radicals can then participate in subsequent reactions, such as hydrogen atom transfer (HAT) or C-C bond cleavage. libretexts.org

The stability of any carbon-centered radicals formed would also be influenced by the molecular structure. A radical at the C4 position would be stabilized by resonance with the phenyl group, making this a favored position for radical formation or migration.

Design and Synthesis of 2 Methyl 4 Phenyloctane 2,4 Diol Derivatives and Analogs

Systematic Structural Modifications of the Octane (B31449) Backbone

Modification of the octane backbone of 2-Methyl-4-phenyloctane-2,4-diol would involve altering the length and branching of the alkyl chain. A primary synthetic route to the parent compound and its analogs would likely involve a Grignard reaction. For instance, the addition of a butylmagnesium halide to a precursor molecule like 4-hydroxy-4-phenyl-2-octanone would yield the target diol.

Systematic modifications could be achieved by varying the Grignard reagent or the ketone precursor.

Table 1: Hypothetical Analogs via Octane Backbone Modification

Precursor KetoneGrignard ReagentResulting AnalogModification Type
4-Hydroxy-4-phenyl-2-octanonePropylmagnesium bromide2-Methyl-4-phenyl-heptane-2,4-diolChain Shortening
4-Hydroxy-4-phenyl-2-octanonePentylmagnesium bromide2-Methyl-4-phenyl-nonane-2,4-diolChain Elongation
3-Hydroxy-3-phenyl-2-heptanoneMethylmagnesium iodide2,3-Dimethyl-3-phenyl-heptane-2,3-diolBranching

Diversification via Derivatization of the Hydroxyl Functions

The two hydroxyl groups of this compound, one tertiary and one secondary, offer sites for derivatization. Standard reactions for hydroxyl groups include esterification and etherification.

Esterification: The diol could be reacted with acyl chlorides or acid anhydrides in the presence of a base to form mono- or di-esters. The relative reactivity of the secondary versus the tertiary alcohol would influence the product distribution in mono-esterification attempts.

Etherification: Formation of ethers, for example, via the Williamson ether synthesis, would involve deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide.

Table 2: Potential Derivatives from Hydroxyl Group Functionalization

ReagentReaction TypePotential Product
Acetic Anhydride (B1165640)Esterification2-Methyl-4-phenyloctane-2,4-diyl diacetate
Benzoyl ChlorideEsterification2,4-Dibenzoyloxy-2-methyl-4-phenyloctane
Methyl Iodide / NaHEtherification2,4-Dimethoxy-2-methyl-4-phenyloctane
Benzyl Bromide / NaHEtherification2,4-Dibenzyloxy-2-methyl-4-phenyloctane

Synthetic Exploration of Phenyl Ring Modifications

Modification of the phenyl ring would involve introducing substituents at various positions. This could be achieved by starting with a substituted acetophenone (B1666503) in the initial synthesis. For example, a Grignard reaction between a substituted phenylmagnesium bromide and a suitable keto-alcohol precursor could yield analogs with modified phenyl rings.

Table 3: Hypothetical Analogs with Phenyl Ring Modifications

Starting Material (Aryl Halide)Resulting Diol Analog
4-Bromo-1-methoxybenzene2-Methyl-4-(4-methoxyphenyl)octane-2,4-diol
1-Bromo-4-chlorobenzene4-(4-Chlorophenyl)-2-methyloctane-2,4-diol
1-Bromo-3-fluorobenzene4-(3-Fluorophenyl)-2-methyloctane-2,4-diol

Positional Isomers of the Diol Group (e.g., 2-Methyl-2-phenyloctane-3,4-diol)

The synthesis of positional isomers, such as 2-Methyl-2-phenyloctane-3,4-diol, would necessitate a different synthetic strategy. One plausible route could involve the epoxidation of a corresponding alkene followed by ring-opening. For instance, the synthesis of 2-Methyl-2-phenyloctane-3,4-diol could start from an appropriate alkene precursor, which upon epoxidation and subsequent hydrolysis would yield the desired diol. PubChem lists 2-Methyl-2-phenyloctane-3,4-diol with the molecular formula C15H24O2, indicating its existence, though synthetic details are not provided.

Synthesis of Oligomeric and Polymeric Architectures Incorporating Diol Units

In theory, this compound could serve as a monomer in polymerization reactions. The presence of two hydroxyl groups allows for its use as a diol monomer in polycondensation reactions with diacids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The bulky nature of the diol would likely influence the properties of the resulting polymers, potentially leading to materials with unique thermal and mechanical characteristics. However, no specific literature was found describing the use of this compound in polymerization.

Advanced Research Applications of 2 Methyl 4 Phenyloctane 2,4 Diol Scaffolds

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

In asymmetric catalysis, the goal is to synthesize a specific enantiomer of a chiral molecule, a critical task in pharmaceutical and fine chemical production. This is often achieved using chiral auxiliaries or ligands that control the stereochemical outcome of a reaction. sigmaaldrich.comyork.ac.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. york.ac.uk After the reaction, the auxiliary is removed and can often be recycled. sigmaaldrich.com

The 2-methyl-4-phenyloctane-2,4-diol scaffold is well-suited for such applications. Its inherent chirality, stemming from its stereogenic centers, allows it to create a diastereomeric relationship with the substrate, influencing the approach of reagents. The diol functionality can coordinate to metal centers, positioning a catalyst in a specific orientation and thereby controlling the stereoselectivity of transformations like alkylations, aldol (B89426) reactions, or Diels-Alder reactions. researchgate.net While numerous chiral auxiliaries have been developed from natural sources like camphor (B46023) or from synthetic origins like oxazolidinones, the development of new auxiliary structures continues to be an active area of research. researchgate.net The specific steric and electronic properties conferred by the phenyl and octyl groups in this compound could offer unique selectivity in certain asymmetric transformations.

Building Blocks for Complex Organic Synthesis

Organic building blocks are foundational molecules that serve as the starting point for the construction of more complex chemical structures. sigmaaldrich.comhilarispublisher.com They are essential in medicinal chemistry, materials science, and organic synthesis for the modular assembly of intricate molecular architectures. sigmaaldrich.comhilarispublisher.com The value of a building block is determined by its functional groups and structural complexity, which can be incorporated into a larger target molecule.

This compound, with its C15 carbon skeleton, multiple hydroxyl groups, and a phenyl ring, represents a sophisticated building block. Its pre-encoded stereochemical information can be transferred to a target molecule, simplifying the synthesis of complex natural products or pharmaceutical agents. nih.gov For example, the diol functionality can be differentially protected and then elaborated, allowing for the sequential introduction of new functionalities. The phenyl group can be modified through aromatic substitution reactions, and the alkyl chain provides a lipophilic segment. The automated, iterative assembly of such building blocks is a modern approach to rapidly generate diverse small molecules. nih.gov The use of eugenol, another phenyl-containing natural product, as a building block for the synthesis of bioactive compounds showcases how such scaffolds are employed in complex synthesis. researchgate.net

Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, governed by non-covalent intermolecular forces. nih.govgrafiati.com These interactions, including hydrogen bonding, are central to processes like molecular recognition and self-assembly. nih.gov

Understanding the three-dimensional structure of biomolecules like proteins is fundamental to biology. Protein crystallography is a primary technique used to determine these structures, but it requires the protein to form well-ordered crystals. Certain small molecules can act as crystallization aids. A closely related compound, 2-methyl-2,4-pentanediol (MPD), is one of the most widely used additives for the crystallization of biological macromolecules. nih.gov

MPD facilitates crystallization by binding to hydrophobic sites on the protein surface, often displacing water molecules from cavities and grooves. nih.gov This interaction reduces the protein's solvent-accessible area and promotes stabilization through preferential hydration. nih.gov Given its structural similarities, this compound could serve a similar or more specialized role. The larger size and the presence of a phenyl group would lead to different binding preferences, potentially targeting larger or more specific hydrophobic pockets on a protein's surface. This could make it a valuable tool for crystallizing proteins that are resistant to crystallization with standard reagents like MPD.

Precursors for Advanced Materials Research (e.g., Organic Electronics, Nanoscale Materials)

The synthesis of advanced materials often relies on molecular precursors, which are compounds that can be transformed into the desired material through processes like chemical vapor deposition (CVD) or polymerization. researchgate.net Organic building blocks are crucial in this field for creating functional materials with tailored properties for applications in organic electronics, energy storage, and nanotechnology. hilarispublisher.com

The this compound scaffold possesses functionalities that make it a potential precursor for advanced materials. The two hydroxyl groups can act as points for polymerization, leading to the formation of polyesters or polyurethanes. The incorporation of the chiral, phenyl-containing diol unit into a polymer backbone could induce specific secondary structures or create materials with unique optical properties. Furthermore, the diol can be used to functionalize the surface of nanoscale materials, such as nanoparticles, to control their solubility, aggregation, and interaction with their environment. The ability to precisely design molecular structures is key to developing high-performance materials. hilarispublisher.com

Probes for Mechanistic Organic Chemistry Investigations

Mechanistic probes are molecules used to study the pathway and intermediates of a chemical reaction. researchgate.net By observing how a probe molecule behaves or influences a reaction, chemists can gain insight into reaction kinetics, transition states, and the role of intermediates. mckgroup.org For example, the presence or absence of certain products when a probe is added can help distinguish between different possible mechanisms. researchgate.net

With its defined stereochemistry and multiple functional groups, this compound could be employed as a probe in mechanistic studies. For instance, in a metal-catalyzed reaction, the diol could compete with the substrate for binding to the catalyst. The effect of this competition on the reaction rate and stereochemical outcome could provide valuable information about the catalytic cycle. The chiral nature of the diol would be particularly useful for probing the mechanism of stereoselective reactions, helping to elucidate how chiral information is transferred during the reaction. Such studies are often complex, combining experimental and computational methods to understand the intricacies of reaction pathways. researchgate.net

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of tertiary diols such as 2-Methyl-4-phenyloctane-2,4-diol would likely involve a Grignard reaction, a powerful tool for carbon-carbon bond formation. youtube.commasterorganicchemistry.com However, these reactions typically necessitate the use of large volumes of volatile and toxic organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). labcompare.com Modern imperatives for environmental stewardship are driving research into greener alternatives. rsc.orgresearchgate.net

Future research should focus on adapting sustainable methodologies to the synthesis of this compound. A particularly promising approach is mechanochemistry, specifically ball-milling, which has been shown to facilitate Grignard reagent formation with only a catalytic amount of solvent. labcompare.comhokudai.ac.jp This technique not only dramatically reduces solvent waste but can also simplify the reaction setup by diminishing the strict requirement for anhydrous conditions. labcompare.com Another avenue for greening the synthesis is the exploration of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and has demonstrated efficacy in Grignard reactions. umb.edu

The development of enzymatic methods for the synthesis of chiral tertiary alcohols is also a rapidly advancing field. researchgate.netnih.gov While not directly applicable to the initial synthesis of the racemic diol, enzymatic kinetic resolution could be a future green pathway to obtaining enantiomerically pure forms of this compound. Furthermore, visible-light-mediated synthesis in aqueous media is an emerging green protocol for producing tertiary alcohols and warrants investigation. rsc.orgresearchgate.net

Table 1: Comparison of Traditional and Green Grignard Synthesis Approaches

Parameter Traditional Grignard Synthesis Green Grignard Synthesis (Mechanochemical)
Solvent Volume High (e.g., full solvent medium) Minimal (catalytic amounts) labcompare.com
Solvent Type Anhydrous ethers (e.g., THF, diethyl ether) Reduced amounts of traditional ethers or bio-based alternatives labcompare.comumb.edu
Atmospheric Conditions Strict inert atmosphere (N₂ or Ar) Can be performed in ambient air hokudai.ac.jp
Energy Input Often requires heating/reflux Mechanical energy via milling
Waste Generation High volume of solvent waste Significantly reduced solvent waste
Safety Concerns Flammable solvents, potential for runaway reactions mt.com Reduced flammability risk

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound via a Grignard reaction, which is often highly exothermic and can have a problematic induction period, is an ideal candidate for transition from batch to continuous flow processing. mt.com Flow chemistry offers superior heat and mass transfer, enabling better control over reaction temperature and minimizing the risk of runaway reactions. mdpi.comnih.gov The small reactor volumes inherent to flow systems enhance safety, particularly when dealing with highly reactive organometallic reagents. mdpi.com

Automated synthesis platforms, sometimes referred to as "chemputers," are revolutionizing how molecules are made. nih.govnih.govbohrium.com These systems can integrate reaction execution, purification, and analysis in a seamless workflow. nih.gov For a target molecule like this compound, an automated platform could be programmed to perform the multi-step synthesis, including the in-situ generation of the Grignard reagent and its subsequent reaction, followed by automated workup and purification. This would not only accelerate the synthesis but also improve reproducibility by standardizing reaction parameters. nih.gov

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

A deeper understanding of the reaction kinetics and mechanism for the formation of this compound is crucial for optimization. Advanced spectroscopic techniques, particularly when used for in-situ, real-time monitoring, are invaluable for these dynamic studies. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) can track the concentration of reactants, intermediates, and products throughout the course of a reaction. mt.com This data is critical for understanding reaction initiation, identifying potential bottlenecks, and ensuring complete conversion, which is especially important for controlling the often-unpredictable nature of Grignard reactions. mt.com

The integration of online Nuclear Magnetic Resonance (NMR) spectroscopy with automated synthesis platforms provides an even more detailed, real-time analysis of reaction progress. nih.gov This allows for dynamic adjustments to reaction conditions to optimize yield and purity on the fly. nih.gov Such detailed mechanistic insight is fundamental for the successful translation of the synthesis of this compound to larger scales or into flow chemistry setups.

Expansion of Computational Modeling to Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and predicting reactivity. acs.orgnih.gov For the synthesis of this compound, DFT studies could be employed to model the transition states of the Grignard addition to the precursor ketone. This can provide insights into the stereoselectivity of the reaction and help in the rational design of chiral ligands or catalysts for asymmetric synthesis. nih.govrsc.org

Furthermore, computational models can be used to investigate the entire reaction pathway, including the Schlenk equilibrium of the Grignard reagent itself. acs.org Understanding the aggregation state and the active nucleophilic species is key to controlling the reaction's outcome. DFT studies have also been successfully applied to understand the mechanisms of other diol reactions, such as deoxydehydration, which could be relevant for subsequent transformations of this compound. acs.orgnih.gov

Table 2: Potential Applications of Computational Modeling in the Study of this compound

Area of Study Computational Method Potential Insights
Reaction Mechanism Density Functional Theory (DFT) Elucidation of transition state structures for the Grignard addition acs.orgacs.org
Stereoselectivity DFT with chiral ligands Prediction of enantiomeric outcomes in asymmetric synthesis nih.govrsc.org
Reactivity Quantitative Structure-Activity Relationship (QSAR) Correlation of substrate structure with reaction rates and yields umb.edu
Spectroscopic Analysis DFT, Time-Dependent DFT (TD-DFT) Prediction of NMR and UV-Vis spectra to aid in characterization researchgate.netnih.gov

Interdisciplinary Studies Bridging Organic Synthesis and Materials Science

Diols are versatile building blocks in polymer chemistry and materials science. wikipedia.org The unique structure of this compound, with its combination of a phenyl group and a tertiary diol moiety on an octane (B31449) backbone, suggests potential for creating novel materials with interesting properties. Future interdisciplinary research should explore the incorporation of this diol as a monomer in polymerization reactions to form polyesters or polyurethanes. wikipedia.org

Another promising area is in the field of organosilicon chemistry. wikipedia.org Diols can react with silanes to form cyclic or polymeric siloxane structures. google.comdoubtnut.com The resulting organosilicon polymers containing the this compound unit could exhibit unique thermal stability, hydrophobicity, or optical properties. The phenyl group could enhance thermal stability and refractive index, while the long alkyl chain may impart flexibility and solubility. These properties could make such materials suitable for applications as high-performance coatings, sealants, or in optical devices. The reaction of diols with silicon hydrides via hydrosilylation is a known method for creating such functionalized silicon compounds. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.